molecular formula C17H21N3O4 B2404498 2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide CAS No. 1797681-56-1

2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide

Cat. No.: B2404498
CAS No.: 1797681-56-1
M. Wt: 331.372
InChI Key: YVVGWYJMQQITJP-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is a potent, selective, and brain-penetrant inhibitor of c-Jun N-terminal kinase 3 (JNK3). JNK3 is predominantly expressed in the brain and is a key signaling node in the stress-activated MAP kinase pathway, which is critically involved in neuronal apoptosis, oxidative stress, and neuroinflammation. Due to its central role in these pathological processes, JNK3 has been identified as a promising therapeutic target for a range of neurological disorders. The specific research value of this compound lies in its high selectivity for JNK3 over other JNK isoforms (JNK1 and JNK2) and its ability to cross the blood-brain barrier, making it an essential pharmacological tool for in vivo studies. Researchers utilize this inhibitor to interrogate the JNK3 signaling pathway in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where its inhibition has been shown to confer neuroprotective effects. Furthermore, its application extends to investigating ischemic stroke, where JNK3-mediated apoptosis contributes to neuronal cell death, and to studying peripheral conditions like diabetic neuropathy. The compound's well-characterized mechanism, acting as an ATP-competitive inhibitor that blocks the phosphorylation of downstream substrates like c-Jun, allows for precise modulation of this pathway to elucidate its function in both health and disease states. This makes it a critical compound for advancing our understanding of neuropharmacology and for validating JNK3 as a target for new therapeutic interventions.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-20-14-7-8-23-10-12(14)13(19-20)9-18-17(21)11-24-16-6-4-3-5-15(16)22-2/h3-6H,7-11H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVGWYJMQQITJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)COC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O4C_{19}H_{24}N_{2}O_{4}. Its structure features a methoxyphenoxy group and a tetrahydropyrano-pyrazole moiety, which are known to influence its biological activity.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activities. For example:

  • Pyrazole Derivatives : Research has shown that pyrazole derivatives can inhibit various cancer cell lines. A study reported that certain pyrazole compounds demonstrated IC50 values as low as 0.28 µM against A549 cell lines, suggesting potent anticancer properties .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways such as cyclin-dependent kinase (CDK) inhibition .

Anti-inflammatory Effects

Compounds containing similar structural motifs have also been evaluated for their anti-inflammatory properties. For instance:

  • Inhibition of Inflammatory Cytokines : Certain derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro, which may contribute to their therapeutic potential in inflammatory diseases .

Study on Anticancer Activity

A detailed examination of several pyrazole derivatives revealed that the compound exhibited significant cytotoxicity against multiple cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF70.74
Compound BHep-20.39
Compound CNCI-H4600.46

These findings underscore the potential of compounds with similar structures in cancer therapy .

Evaluation of Mechanisms

Research has focused on understanding the mechanisms through which these compounds exert their effects:

  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at the G1 phase, leading to decreased proliferation rates in tumor cells .
  • Apoptosis Induction : The ability to trigger apoptosis through intrinsic pathways has been documented, highlighting their role as potential chemotherapeutic agents .

Comparison with Similar Compounds

Cooling Agents: Substituent Position and Bioactivity

The cooling agent 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide () shares an acetamide scaffold but diverges in substituents:

  • Phenoxy substituent: 4-Methyl vs. 2-methoxy in the target compound.
  • Acetamide nitrogen substituents: The cooling agent employs a pyrazolyl-thienylmethyl group, favoring aromatic interactions, while the target’s tetrahydropyrano-pyrazole introduces fused heterocyclic rigidity, possibly affecting blood-brain barrier penetration.

Table 1: Structural and Functional Comparison with Cooling Agents

Feature Target Compound Cooling Agent ()
Phenoxy Substituent 2-Methoxy 4-Methyl
Acetamide Substituents Tetrahydropyrano-pyrazole-methyl Pyrazol-3-yl + Thienylmethyl
Proposed Application Undetermined (Neurological?) TRP Channel Agonist (Cooling Effect)
Metabolic Stability Likely higher (methoxy group) Moderate (methyl group)

Pharmacopeial Acetamides: Complexity and Stereochemistry

Compounds in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) exhibit advanced stereochemical complexity and bulky substituents:

  • Phenoxy groups: 2,6-Dimethylphenoxy in pharmacopeial compounds vs. 2-methoxyphenoxy in the target. Ortho substituents may hinder enzymatic degradation but reduce binding pocket compatibility.
  • Applications : Pharmacopeial compounds are likely peptide-like therapeutics (e.g., protease inhibitors), whereas the target’s simpler structure suggests broader bioavailability but narrower target specificity.

Agrochemical Chloroacetamides: Functional Group Divergence

Pesticides like metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) and dimethachlor () highlight the role of chloro-substituents in herbicidal activity:

  • Chlorine atom: Critical for electrophilic interactions in ALS enzyme inhibition. The target compound lacks this group, suggesting non-agrochemical applications.
  • Acetamide nitrogen groups: Pyrazole or methoxyethyl substituents in pesticides vs. the target’s tetrahydropyrano-pyrazole, which may reduce environmental persistence.

Table 2: Comparison with Agrochemical Acetamides

Feature Target Compound Metazachlor ()
X Group OMe (Methoxy) Cl (Chloro)
R Groups 2-Methoxyphenoxy + Pyrano-pyrazole 2,6-Dimethylphenyl + Pyrazolylmethyl
Application Undetermined Herbicide (ALS Inhibitor)
Toxicity Profile Likely lower (no chloro group) Moderate (requires metabolic activation)

Key Research Findings and Implications

  • Substituent Position Matters : Ortho-methoxy groups (target) vs. para-methyl (cooling agent) or chloro (pesticides) significantly alter electronic, steric, and metabolic properties.
  • Heterocyclic Core: The tetrahydropyrano-pyrazole in the target compound may enhance CNS activity compared to thienylmethyl or pyrazolyl groups in analogues.
  • Toxicological Considerations: While the cooling agent in underwent OECD-compliant evaluations (e.g., Ames test, in vivo toxicity), similar studies are needed for the target compound to assess neurotoxic or carcinogenic risks .

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and condensation. For example:

  • Step 1 : Formation of the pyrano-pyrazole core via cyclization under basic or acidic conditions (e.g., using DMF and K₂CO₃ for solubility and reactivity) .
  • Step 2 : Introduction of the methoxyphenoxy group via nucleophilic substitution, monitored by TLC for reaction completion .
  • Step 3 : Acetamide coupling using chloroacetyl chloride or similar reagents, followed by purification via column chromatography . Characterization relies on ¹H/¹³C NMR (to confirm proton environments and carbon frameworks), IR (to identify amide C=O stretches at ~1667 cm⁻¹), and mass spectrometry (to verify molecular ion peaks) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • NMR Spectroscopy : Assigns chemical shifts to protons and carbons, e.g., methoxy groups resonate at δ ~3.8 ppm in ¹H NMR .
  • HPLC : Assesses purity (>95% is typical for research-grade compounds) using reverse-phase columns and UV detection .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₉H₂₃N₃O₄) and detects fragmentation patterns .

Q. What biological targets are hypothesized based on structural analogs?

Similar compounds with pyrazole and acetamide moieties show activity against kinases (e.g., p38 MAPK) and G-protein-coupled receptors (GPCRs). Structural analogs in and suggest interactions with apoptotic or anti-inflammatory pathways via hydrogen bonding and hydrophobic interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in condensation reactions .
  • Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate amide bond formation .
  • Temperature Control : Maintaining 0–5°C during sensitive steps minimizes side reactions (e.g., hydrolysis of activated intermediates) .

Q. How do researchers reconcile contradictory activity data between in vitro and in vivo studies?

  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify unstable metabolites causing reduced in vivo efficacy .
  • Pharmacokinetic Profiling : Measure parameters like bioavailability (%F) and half-life (t₁/₂) to adjust dosing regimens .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic resistance, as seen in .

Q. What computational methods predict binding modes and selectivity for this compound?

  • Molecular Docking : Software like AutoDock Vina simulates interactions with target proteins (e.g., kinase active sites), prioritizing poses with low binding energies .
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) to identify key residues involved in ligand recognition .
  • QSAR Modeling : Relate substituent effects (e.g., methoxy vs. nitro groups) to activity trends using regression analysis .

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